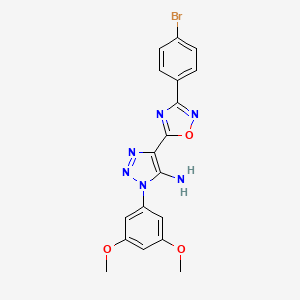

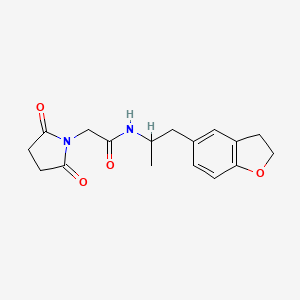

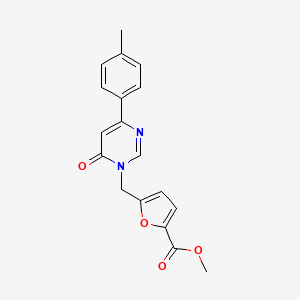

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-acyl compounds involves several steps, including indolization, decarboxylation, and amidification. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides was achieved by indolization under Fischer conditions, followed by Japp-Klingemann method and subsequent decarboxylation to afford the ethyl (indol-3-yl)alkanoates. Amidification was carried out by condensation with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . This suggests that a similar approach could be used for the synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, with appropriate modifications to the starting materials and reaction conditions to account for the different core structures.

Molecular Structure Analysis

The molecular structure of N-acyl compounds is characterized by the presence of an amide linkage between an acyl group and an amine. The papers describe compounds with various aromatic and heteroaromatic rings, such as indole and pyridine, which are known to influence the chemical properties and biological activity of the molecules . The compound of interest likely has a similar amide linkage and a benzofuran moiety, which would contribute to its molecular structure and potential interactions with biological targets.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving N-acyl compounds, such as halogenation reactions. For example, N-(2-acetylbenzofuran-3-yl)acetamide reacts with sulphuryl chloride or chlorine to give a chlorinated product, suggesting an electrophilic nature of the reaction . This information could be relevant when considering the reactivity of the benzofuran ring in the compound of interest and its potential susceptibility to electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the papers, the properties of similar N-acyl compounds can be inferred. These compounds typically exhibit moderate to high solubility in organic solvents and may show varying solubility in water depending on the nature of the substituents. The presence of aromatic and heteroaromatic rings can also influence the compound's UV absorption characteristics, which can be useful for analytical purposes . The biological activities of these compounds, such as antiallergic and antifungal insecticidal activities, are indicative of their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing the structure of compounds with similar backbones to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. For instance, the synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide was characterized by various spectroscopic methods, revealing moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).

Molecular Docking and Antimalarial Activity

A theoretical investigation utilizing computational calculations and molecular docking studies highlighted the potential of sulfonamide derivatives, which share a functional group with the target compound, as COVID-19 drugs. These derivatives exhibited promising antimalarial activity and were explored for their binding energy against various biological targets (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-11(8-12-2-3-14-13(9-12)6-7-23-14)18-15(20)10-19-16(21)4-5-17(19)22/h2-3,9,11H,4-8,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVJBGMQGOGJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)

![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)

![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)

![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)